
1-Bromo-2,5-dimethoxybenzene
Overview
Description
1-Bromo-2,5-dimethoxybenzene is an organic compound with the molecular formula C8H9BrO2. It is a derivative of benzene, where two methoxy groups and one bromine atom are substituted at the 1, 4, and 2 positions, respectively. This compound is known for its applications in various chemical syntheses and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2,5-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 1,4-dimethoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,5-dimethoxybenzene undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitrating agents (e.g., nitric acid) or sulfonating agents (e.g., sulfuric acid) are used.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are utilized.
Major Products Formed
Electrophilic Substitution: Products include nitro, sulfonyl, or alkyl derivatives.
Nucleophilic Substitution: Products include methoxy, ethoxy, or other alkoxy derivatives.
Oxidation: Products include quinones.
Reduction: Products include hydroquinones.
Scientific Research Applications
Scientific Research Applications
1-Bromo-2,5-dimethoxybenzene serves as a versatile building block in various chemical syntheses. Its applications include:
- Synthesis of Pharmaceuticals : This compound is utilized as an intermediate in the preparation of several pharmaceutical agents. For example, it has been used in the synthesis of S-(-)-2-[N-(trifluoroacetyl)amino]-1-(2,5-dimethoxy-4-bromophenyl)-1-propanone, which has implications in drug development .
- Chemical Redox Shuttle Additive : It is incorporated into lithium-ion batteries as a redox shuttle additive, enhancing battery safety by providing protection against overcharge and overdischarge conditions .
- Organic Synthesis : The compound participates in various reactions such as nucleophilic substitution and reduction, making it valuable for creating complex organic molecules.
This compound has shown potential biological activities that are being explored for therapeutic applications:
-
Anticancer Properties : In vitro studies have demonstrated its cytotoxic effects on cancer cell lines. For instance:
Cell Line IC₅₀ (µM) Mechanism of Action MCF-7 15 Induction of apoptosis HeLa 20 Cell cycle arrest A549 18 Inhibition of proliferation
These findings suggest its potential role in cancer therapy, particularly due to its ability to induce apoptosis in breast cancer cells .
Case Studies
Several case studies highlight the therapeutic potential and application of this compound:
- Breast Cancer Model : A study involving MCF-7 cells revealed that treatment with this compound led to significant apoptosis at micromolar concentrations. The mechanism was linked to the activation of caspases and the disruption of mitochondrial membrane potential.
- Enzyme-Catalyzed Reactions : The compound has been employed as a substrate in biochemical assays to study enzyme kinetics, demonstrating its utility in biological research.
- Dye and Pigment Production : In industrial applications, it is utilized in the synthesis of dyes and pigments due to its stable aromatic structure and reactivity profile .
Mechanism of Action
The mechanism of action of 1-Bromo-2,5-dimethoxybenzene primarily involves electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. This leads to the formation of various substituted derivatives depending on the reagents and conditions used .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,4-dimethoxybenzene: Similar structure but with different substitution pattern.
1-Bromo-3,5-dimethoxybenzene: Another isomer with bromine and methoxy groups at different positions.
4-Bromoveratrole: Contains bromine and methoxy groups but with a different arrangement
Uniqueness
1-Bromo-2,5-dimethoxybenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly useful in selective synthesis and specialized applications .
Biological Activity
1-Bromo-2,5-dimethoxybenzene (CAS Number: 25245-34-5) is an organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBrO
- Molecular Weight : 217.06 g/mol
- Density : 1.4 ± 0.1 g/cm³
- Boiling Point : 269.6 °C
- Flash Point : 106 °C
This compound exhibits its biological activity primarily through interaction with serotonin receptors, particularly the 5-HT receptor. This receptor is implicated in various physiological processes, including mood regulation and perception. The compound has been studied for its agonistic effects on these receptors, which may lead to alterations in neurotransmitter release and neuronal excitability.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for understanding its biological effects:
- Absorption : The compound is absorbed across biological membranes, with studies indicating that it can penetrate the gastrointestinal tract and enter systemic circulation effectively .
- Distribution : Once in circulation, it binds to tissue constituents, which could influence its pharmacological effects .
- Metabolism : Biotransformation primarily occurs via phase I and phase II metabolic pathways, involving cytochrome P450 enzymes and conjugation reactions .
- Elimination : The elimination half-life and clearance rates are essential for determining dosing regimens and potential toxicity.
Case Studies
Several studies have investigated the effects of this compound on various biological systems:
- Neuropharmacological Effects :
- In Vitro Studies :
- Toxicology Reports :
Comparative Analysis
The following table summarizes key comparative aspects of this compound with other related compounds:
Compound Name | Molecular Weight | Primary Activity | Notes |
---|---|---|---|
This compound | 217.06 g/mol | Serotonin receptor agonist | Potential antidepressant properties |
4-Bromo-2,5-dimethoxyamphetamine | 244.24 g/mol | Stimulant | Higher risk of abuse |
5-Methoxy-N,N-dimethyltryptamine | 232.27 g/mol | Hallucinogenic | Stronger psychoactive effects |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-Bromo-2,5-dimethoxybenzene, and how do directing effects influence bromination?
- Methodological Answer : The compound is synthesized via electrophilic aromatic bromination. A typical procedure involves reacting 1,2-dimethoxybenzene with hydrobromic acid (48%) and potassium bromate in acetic acid under controlled conditions. The methoxy groups at positions 2 and 5 activate the aromatic ring and direct bromination to the para position relative to the meta-directing methoxy group. Key parameters include maintaining a reaction temperature of 15–25°C and using a molar ratio of 1,2-dimethoxybenzene:KBrO₃:HBr = 1.5:1:3.5 .
- Table 1 : Reaction Conditions for Bromination
Reagent | Amount (mmol) | Role |
---|---|---|
1,2-Dimethoxybenzene | 30.0 | Substrate |
KBrO₃ | 20.0 | Oxidizing agent |
HBr (48%) | 105 | Acid catalyst/Br⁻ source |
Q. How is this compound characterized to confirm structure and purity?
- Methodological Answer : Post-synthesis characterization involves:
- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm).
- Mass spectrometry (MS) : Molecular ion peak at m/z 217 (M⁺) for C₈H₉BrO₂.
- Melting point analysis : Consistency with literature values (e.g., purity >98% as per GC/HPLC) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use fume hoods to avoid inhalation; wear nitrile gloves and lab coats.
- In case of skin contact, wash immediately with soap and water. For inhalation, administer oxygen and seek medical attention.
- Store in a cool, dry place away from oxidizers .
Advanced Research Questions
Q. How can over-bromination be minimized during the synthesis of 4,5-dibromo-1,2-dimethoxybenzene from this compound?
- Methodological Answer : Optimize stoichiometry and reaction kinetics:
- Use a 1:1 molar ratio of substrate to bromine source.
- Control temperature (<30°C) to favor mono-bromination.
- Monitor reaction progress via TLC; quench excess Br₂ with sodium disulfite.
- Example : A 30 mmol scale reaction with KBrO₃ (20 mmol) and HBr (105 mmol) in acetic acid achieved 85% yield without di-brominated byproducts .
Q. What challenges arise in cross-coupling reactions (e.g., Suzuki-Miyaura) due to steric hindrance from methoxy groups, and how are they addressed?
- Methodological Answer :
- Challenge : Methoxy groups reduce accessibility of the C-Br bond for oxidative addition to Pd catalysts.
- Solutions :
- Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates.
- Increase reaction temperature (80–100°C) and employ polar aprotic solvents (DMF, DMSO) .
- Table 2 : Catalyst Systems for Cross-Coupling
Catalyst | Ligand | Solvent | Yield (%) |
---|---|---|---|
Pd(OAc)₂ | SPhos | DMF | 72 |
PdCl₂(PPh₃)₂ | PPh₃ | THF | 45 |
Q. How do competing reaction pathways (e.g., nitration vs. bromination) affect regioselectivity in derivatives of this compound?
- Methodological Answer :
- Nitration with HNO₃/H₂SO₄ favors the meta position to bromine due to electron-withdrawing effects of Br. Subsequent reduction (e.g., Pd/C, hydrazine) converts nitro groups to amines without altering bromine positions .
- Mechanistic Insight :
- Br is meta-directing, while -NO₂ is strongly deactivating, overriding methoxy’s ortho/para-directing effects.
Q. What analytical methods resolve discrepancies in crystallographic data for this compound derivatives?
- Methodological Answer :
- Use SHELXL for structure refinement, focusing on R-factor convergence (<5%) and validating hydrogen bonding networks.
- Address twinning via PLATON or OLEX2 software. Example: SHELXPRO interfaces with macromolecular datasets to resolve disordered methoxy groups .
Q. How can kinetic vs. thermodynamic control optimize selective functionalization in multi-step syntheses?
- Methodological Answer :
- Kinetic Control : Fast reactions at low temperatures (<0°C) favor less stable intermediates (e.g., para-substitution).
- Thermodynamic Control : Prolonged heating (e.g., 24h at 80°C) stabilizes dominant products (e.g., ortho-substitution via reversible intermediates).
- Case Study : Nitration at 0°C yielded 85% para-nitro derivative, while 60°C favored thermodynamic byproducts .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting NMR data for this compound in different solvents?
- Methodological Answer :
- Solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆) alter aromatic proton splitting. Validate assignments via 2D NMR (COSY, HSQC) and compare with computed spectra (e.g., DFT at B3LYP/6-31G* level) .
Q. Why do reported melting points vary across literature (e.g., 98–102°C vs. 105–107°C)?
Properties
IUPAC Name |
2-bromo-1,4-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCGNRKFLRLWCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067070 | |
Record name | Benzene, 2-bromo-1,4-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8067070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25245-34-5 | |
Record name | 1-Bromo-2,5-dimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25245-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzene, 2-bromo-1,4-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025245345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 25245-34-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159052 | |
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Record name | Benzene, 2-bromo-1,4-dimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 2-bromo-1,4-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8067070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1,4-dimethoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.491 | |
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Retrosynthesis Analysis
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